molecular formula C7H14O7 B12663970 D-Glycero-alpha-D-gulo-heptopyranose CAS No. 84708-91-8

D-Glycero-alpha-D-gulo-heptopyranose

Cat. No.: B12663970
CAS No.: 84708-91-8
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-SPRTWYNQSA-N
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Description

D-glycero-alpha-D-gulo-heptopyranose is an aldoheptose, meaning it is a seven-carbon sugar with an aldehyde group. Its specific stereochemistry, designated as D-gulo, distinguishes it from other heptoses. The compound appears as a white, water-soluble solid with a sweet taste. evitachem.com Research into this specific heptose is part of a larger effort to understand the structure and function of these rare sugars.

PropertyDataSource
Molecular Formula C₇H₁₄O₇ nih.gov
Molecular Weight 210.18 g/mol nih.gov
CAS Number 84708-91-8 evitachem.com
Physical Description White solid evitachem.com
Solubility Soluble in water evitachem.com

Heptoses are a relatively rare class of monosaccharides in nature. nih.gov Historically, their discovery was linked to the analysis of natural products from plants and microorganisms. researchgate.net Seven-carbon sugars and their derivatives have been identified in various higher plants, algae, fungi, and bacteria. researchgate.net For instance, D-glycero-D-gulo-heptose has been reported as a plant metabolite in grapevines (Vitis vinifera). nih.gov Another related heptose, D-glycero-D-gluco-heptose, can be isolated from the roots of the primrose plant, though in very small quantities (200-250 mg from 20 kg of raw material). mdpi.com

Early characterization of these sugars involved classical chemical degradation and derivatization methods. For example, studies on D-glycero-D-gulo-heptose explored its behavior in acidic solutions, where it was found to form 1,6- and 1,7-anhydro derivatives. acs.org The definitive identification and structural elucidation of heptoses like this compound rely on modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, often in conjunction with complex chemical synthesis to confirm their structure. nih.gov The synthesis of this compound can be approached through methods such as the catalytic hydroxylation of a precursor or by extending the carbon chain of a smaller sugar, like D-xylose, using reactions such as the Horner-Wadsworth-Emmons reaction. evitachem.com

The importance of heptoses, including the gulo isomer, extends across glycobiology and synthetic chemistry. Their roles in biological systems, particularly as components of bacterial cell walls, have driven much of the research interest.

In Glycobiology: Heptoses are fundamental building blocks of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. wikipedia.orgiastate.edu Specifically, isomers such as L-glycero-D-manno-heptose are key components of the inner core of LPS, which is crucial for the structural integrity of the bacterial cell envelope. wikipedia.orgresearchgate.net The exterior of pathogenic bacteria like Campylobacter jejuni is coated with a capsular polysaccharide (CPS) that is often rich in various heptose structures. nih.govacs.org These sugar capsules are vital for the bacterium's survival, helping it to evade the host's immune system. nih.gov

Furthermore, metabolic intermediates in the biosynthesis of these bacterial heptoses have been identified as critical signaling molecules. Metabolites such as heptose 1,7-bisphosphate and ADP-heptose are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system of the host. wikipedia.orgmdpi.com This recognition triggers an inflammatory response, highlighting the central role of heptose metabolism in host-pathogen interactions. mdpi.com While many studies focus on the manno configuration of heptoses in bacteria, the study of all heptose isomers, including this compound, is essential for a complete understanding of bacterial glycobiology.

In Carbohydrate Chemistry: The structural complexity and stereochemical diversity of heptoses make them challenging targets for chemical synthesis. nih.govmdpi.com A significant focus of modern carbohydrate chemistry is the development of efficient and scalable methods to produce these rare sugars and their derivatives. mdpi.com Such syntheses are critical because isolation from natural sources often yields insufficient quantities for detailed biological investigation. mdpi.com

Chemists have devised multi-step synthetic routes starting from more abundant and cheaper monosaccharides like D-glucose, D-galactose, and D-mannose to access various heptoses. mdpi.comnih.govrsc.org The synthesis of this compound and its derivatives is an active area of research, providing materials needed for biological testing and for developing tools to probe enzymatic pathways. evitachem.com The refined synthetic methods are of practical value for the further biological screening of heptose derivatives and for understanding structure-activity relationships. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84708-91-8

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2?,3-,4-,5-,6-,7?/m1/s1

InChI Key

BGWQRWREUZVRGI-SPRTWYNQSA-N

Isomeric SMILES

C(C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O

Origin of Product

United States

Structural and Stereochemical Elucidation of D Glycero Alpha D Gulo Heptopyranose

Configurational Analysis and Chirality

The systematic name D-glycero-alpha-D-gulo-heptopyranose precisely defines the molecule's stereochemistry. Chirality, the property of non-superimposable mirror images, is fundamental to carbohydrate structure and function. In this heptose, the configuration is determined by the orientation of hydroxyl (-OH) groups at its multiple chiral centers.

The "D-gulo" designation refers to the stereochemistry of the chiral centers within the pyranose ring (C2, C3, C4, and C5), which follows the pattern of the aldose sugar, D-gulose. The "D-glycero" prefix specifies the configuration at C6, the chiral carbon outside the pyranose ring but part of the exocyclic side chain. The "alpha" (α) designation refers to the configuration at the anomeric carbon (C1), where the anomeric hydroxyl group is in an axial position, pointing in the opposite direction to the C6 exocyclic group in the standard chair conformation. The molecule possesses six chiral centers in its pyranose form, leading to a vast number of possible stereoisomers.

Table 1: Configurational Details of this compound

Feature Description
Class Heptose, Pyranose
Anomeric Form Alpha (α)
Ring Stereochemistry D-gulo configuration
Exocyclic Chain Stereochemistry D-glycero configuration at C6

| Chiral Centers (Pyranose Form) | C1, C2, C3, C4, C5, C6 |

Isomeric Forms and Their Biological Context

The specific stereochemistry of this compound is just one of many possibilities for a seven-carbon sugar. Its isomers, which differ only in the spatial arrangement of atoms, can have vastly different biological roles.

Anomers : The most closely related isomer is its anomer, D-glycero-beta-D-gulo-heptopyranose , where the hydroxyl group at the anomeric carbon (C1) is in the equatorial position. The equilibrium between alpha and beta anomers, known as mutarotation, is a critical phenomenon in carbohydrate chemistry. dypvp.edu.in

Epimers : Epimers are isomers that differ in configuration at only one chiral center. For example, D-glycero-D-manno-heptose and L-glycero-D-manno-heptose are important heptose isomers. nih.govnih.gov These compounds are key precursors in the biosynthesis of the lipopolysaccharide (LPS) core of many Gram-negative bacteria. nih.gov Enzymes such as GDP-D-glycero-alpha-D-manno-heptose dehydrogenase are involved in these biosynthetic pathways. uniprot.org The ability of organisms and their protein receptors, such as lectins, to distinguish between these subtle isomeric differences is fundamental to biological recognition processes. nih.gov

Table 2: Selected Heptose Isomers and Their Biological Context

Isomer Name Relationship to this compound Biological Context
D-glycero-beta-D-gulo-heptopyranose Anomer Interconverts in solution (mutarotation).
D-glycero-D-manno-heptose Epimer Precursor for bacterial lipopolysaccharide (LPS) biosynthesis. nih.govrsc.org
L-glycero-D-manno-heptose Diastereomer Weakly binds to human intelectin-1 (hItln-1), a lectin involved in microbial recognition. nih.gov

Conformational Preferences and Ring Pucker Dynamics of Heptopyranose Systems

The most stable conformations for six-membered rings are typically the chair forms (e.g., ¹C₄ or ⁴C₁). wikipedia.orgstenutz.eu However, other conformations such as boat, skew-boat, and envelope forms also exist on the conformational landscape. stenutz.euresearchgate.net The interconversion between these forms is known as ring puckering, a dynamic process that can occur on a microsecond timescale. nih.govnih.gov The specific puckering preferences and the energy barriers between conformations are determined by the ring's substitution pattern—that is, the configuration and nature of its substituents. nih.govuniversityofgalway.ie The puckering of a pyranose ring can be quantitatively described using Cremer-Pople parameters (Q, θ, and φ), which define the amplitude and type of puckering. nih.gov

Table 3: Common Pyranose Ring Conformations

Conformation Description Relative Energy
Chair (C) Most stable form for most pyranoses; minimizes torsional and steric strain. stenutz.eu Low
Boat (B) Higher energy due to flagpole interactions and eclipsing strain. stenutz.eu High
Skew-Boat (S) A twisted form of the boat, intermediate in energy. stenutz.eu Intermediate
Half-Chair (H) A transition state between chair and skew-boat forms. High

| Envelope (E) | One atom is out of the plane of the other five. stenutz.eu | Intermediate |

The conformation of a carbohydrate in the real world is profoundly influenced by its environment, particularly the solvent. wikipedia.orgnih.gov While gas-phase calculations might predict certain conformations, these can differ significantly from what is observed in aqueous solution. nih.govnih.gov

Water, as a polar protic solvent, plays a critical role in determining the conformational equilibrium of sugars. nih.govresearchgate.net The primary mechanism is the disruption of intramolecular hydrogen bonds within the carbohydrate molecule. nih.govnih.gov In the absence of solvent, internal hydrogen bonds can stabilize conformations that might otherwise be unfavorable. By forming hydrogen bonds with the sugar's hydroxyl groups, water molecules compete with and weaken these internal interactions. nih.govnih.gov This allows the carbohydrate's conformation to be governed more by intrinsic steric and stereoelectronic effects. nih.gov Molecular dynamics simulations have shown that accurately reproducing experimental conformational populations for carbohydrates requires the explicit inclusion of water molecules. nih.govresearchgate.net

Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional orientation of orbitals within a molecule. wikipedia.orgbaranlab.org These effects are crucial in dictating the most stable conformation of pyranose rings and their exocyclic side chains. libretexts.org

The Anomeric Effect : This is a well-known stereoelectronic effect that describes the tendency for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer the axial orientation, even though this position is typically more sterically hindered. dypvp.edu.inwikipedia.orgscripps.edu The effect is explained by a stabilizing hyperconjugation interaction, where a lone pair of electrons from the endocyclic ring oxygen (the donor) overlaps with the antibonding (σ*) orbital of the C1-substituent bond (the acceptor). dypvp.edu.inmdpi.com This interaction is geometrically optimal when the substituent is axial. wikipedia.org The strength of the anomeric effect can be modulated by the solvent polarity. dypvp.edu.in

The Gauche Effect : This effect describes the tendency for molecular fragments to adopt a conformation where electronegative groups are gauche (at a 60° torsion angle) to each other, rather than anti (180°). stenutz.eunih.gov In the context of the exocyclic C5-C6 bond of a heptose, this influences the rotational position (rotamer) of the C6-C7 side chain. The three staggered rotamers are termed gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). wikipedia.org The gauche effect, often attributed to stabilizing hyperconjugation (e.g., σC-H → σ*C-O), favors the gt and gg rotamers. nih.govresearchgate.net The balance between these rotamers is a result of complex interplay between steric repulsions (like 1,3-diaxial-like interactions) and stabilizing stereoelectronic effects. nih.govpnas.org

These stereoelectronic forces, in combination with steric factors and solvent interactions, create a complex energy landscape that dictates the precise and dynamic three-dimensional structure of this compound.

Glycobiological Roles and Functional Implications of D Glycero Alpha D Gulo Heptopyranose

Integration into Bacterial Lipopolysaccharides (LPS)

D-glycero-alpha-D-gulo-heptopyranose is a fundamental building block of the lipopolysaccharide (LPS) of many Gram-negative bacteria. sigmaaldrich.com LPS, a major component of the outer membrane, is a complex glycolipid with three distinct domains: the lipid A anchor, the core oligosaccharide, and the O-antigen polysaccharide. sigmaaldrich.complos.org this compound is primarily found within the inner core region of the LPS molecule. wikipedia.orgresearchgate.net

Structural Contribution to Gram-Negative Bacterial Outer Membrane

The outer membrane of Gram-negative bacteria is a unique, asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet dominated by LPS. libretexts.org This membrane serves as a formidable barrier, protecting the bacterium from harsh environmental conditions and host defense mechanisms. sigmaaldrich.comlibretexts.org The integration of heptose residues, including this compound, into the LPS core is essential for the stability and integrity of this outer membrane. wikipedia.org

Role in LPS Core Oligosaccharide Assembly

The biosynthesis of the LPS core is a sequential process involving a series of glycosyltransferases that add specific sugar residues to the growing oligosaccharide chain. This compound, in its activated nucleotide sugar form, ADP-D-glycero-D-manno-heptose, serves as a precursor for its incorporation into the LPS inner core. researchgate.netnih.gov The assembly of the inner core typically begins with the transfer of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues to lipid A, followed by the addition of heptose units. wikipedia.orgresearchgate.net

The precise arrangement and linkage of these heptose residues are critical for the subsequent addition of the outer core and the O-antigen. wikipedia.org Therefore, this compound not only provides structural support but also acts as a scaffold for the complete assembly of the LPS molecule. The enzymes involved in the biosynthesis and transfer of this heptose are highly conserved among many Gram-negative bacteria, highlighting its fundamental importance. wikipedia.org

Immunomodulatory Activity and Pathogen-Associated Molecular Patterns (PAMPs)

Beyond its structural role, this compound and its metabolic precursors have emerged as significant players in the interaction between bacteria and the host immune system. These molecules are recognized as Pathogen-Associated Molecular Patterns (PAMPs), which are conserved microbial structures that trigger innate immune responses. infectionandimmunity.nlnih.gov

A key metabolic intermediate in the LPS biosynthesis pathway, ADP-heptose, has been identified as a potent innate immune agonist. nih.govcancer.govresearchgate.net While initially, another intermediate, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), was thought to be the primary signaling molecule, recent evidence has established that ADP-heptose is the true PAMP that activates the host's cytosolic surveillance pathway. nih.govnih.gov This molecule can be released by bacteria and enter host cells, where it is detected by a specific intracellular receptor. cancer.govjk-sci.com

The recognition of ADP-heptose by the host is a critical event in initiating an inflammatory response to bacterial infection. infectionandimmunity.nl This finding has broadened the understanding of how the innate immune system senses the presence of Gram-negative bacteria, moving beyond the well-established recognition of LPS by Toll-like receptor 4 (TLR4) on the cell surface.

Inside the host cell cytosol, ADP-heptose is recognized by the alpha-kinase 1 (ALPK1) receptor. cancer.govjk-sci.com The binding of ADP-heptose to ALPK1 triggers a conformational change that activates its kinase domain. aacrjournals.org Activated ALPK1 then phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA). dundee.ac.ukbiorxiv.org

This phosphorylation event initiates the oligomerization of TIFA, forming a signaling complex often referred to as the "TIFAsome". nih.gov The TIFAsome serves as a platform to recruit and activate downstream signaling components, including TNF receptor-associated factor 6 (TRAF6). nih.gov This ultimately leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and chemokines, such as IL-8 and IL-6, which are crucial for orchestrating the innate immune response against the invading pathogen. infectionandimmunity.nlnih.gov

Occurrence in Bacterial Capsular Polysaccharides (CPS)

In addition to its presence in LPS, this compound and its various stereoisomers are also found as components of bacterial capsular polysaccharides (CPS). nih.govnih.gov The CPS is a thick, mucoid layer that coats the exterior of many pathogenic bacteria, playing a critical role in virulence by protecting the bacterium from host immune defenses, such as phagocytosis and complement-mediated killing. nih.govnih.gov

The composition of CPS is highly variable among different bacterial species and even between strains of the same species. nih.govnih.gov In the human pathogen Campylobacter jejuni, for instance, various heptose derivatives, originating from the precursor GDP-d-glycero-α-d-manno-heptose, are common constituents of its diverse capsular structures. nih.govacs.orgnih.gov The specific heptose stereoisomers present in the CPS contribute to the antigenic diversity of the bacterium, which has implications for vaccine development and serotyping. nih.gov The biosynthetic pathways leading to these different heptose structures involve a suite of modifying enzymes, including epimerases, dehydratases, and reductases, that act on the initial GDP-d-glycero-α-d-manno-heptose precursor. acs.orgacs.org

Table 1: Bacterial Species with this compound or its Isomers in Surface Polysaccharides

Bacterial SpeciesPolysaccharide TypeHeptose DerivativeReference
Escherichia coliLipopolysaccharide (LPS)L-glycero-D-manno-heptose wikipedia.orgnih.gov
Salmonella entericaLipopolysaccharide (LPS)L-glycero-D-manno-heptose wikipedia.org
Helicobacter pyloriLipopolysaccharide (LPS)D-glycero-D-manno-heptose nih.gov
Campylobacter jejuniCapsular Polysaccharide (CPS)D-glycero-L-gluco-heptose (B1343197) and other isomers nih.govnih.govuniprot.org
Yersinia pestisLipopolysaccharide (LPS)L-glycero-D-manno-heptose nih.gov
Haemophilus influenzaeLipooligosaccharide (LOS)L-glycero-D-manno-heptose nih.gov
Aneurinibacillus thermoaerophilusS-layer glycoproteinD-glycero-D-manno-heptose nih.gov

Diversity of Heptose Glycoforms in CPS

The capsular polysaccharides of many bacteria, such as Campylobacter jejuni, exhibit a remarkable diversity in their heptose components. nih.govnih.gov This variability is a key factor in the hypervariability of C. jejuni CPS structures. nih.govnih.gov While the specific D-glycero-α-D-gulo-heptopyranose is one of many possible stereoisomers, the general diversity of heptoses in bacterial capsules is well-documented.

In various strains of C. jejuni, at least 13 different structural variations of a heptose moiety have been identified. nih.gov These variations arise from modifications to the stereochemistry at carbons C3 through C6, as well as through additions of methyl and phosphoramidate (B1195095) groups. nih.govnih.gov It is widely believed that these diverse heptose structures all originate from a single precursor: GDP-d-glycero-α-d-manno-heptose. nih.govnih.govnih.gov For instance, in C. jejuni NCTC 11168, the heptose found in the CPS is D-glycero-L-gluco-heptose, which is biosynthetically derived from this common mannose-configured precursor. nih.govnih.gov This diversity of glycoforms contributes to the antigenic variability among bacterial strains, allowing them to evade the host immune system. nih.gov

Table 1: Examples of Heptose Diversity in Campylobacter jejuni CPS

Precursor CompoundResulting Heptose ExampleBacterial Strain Example
GDP-d-glycero-α-d-manno-heptoseD-glycero-L-gluco-heptoseCampylobacter jejuni NCTC 11168
GDP-d-glycero-α-d-manno-heptose6-deoxy-D-altro-heptoseCampylobacter jejuni 81-176

This table illustrates how a common precursor can lead to different heptose structures in the capsular polysaccharides of different bacterial strains.

Influence on Bacterial Surface Properties and Host-Pathogen Interactions

The presence of heptoses in bacterial surface structures like CPS and LPS is crucial for maintaining the integrity of the bacterial cell envelope and for mediating interactions with a host organism. researchgate.netnih.gov These polysaccharides are essential for the evasion of the host immune response upon infection. nih.govnih.gov

Heptoses contribute to the hydrophilic character of the cell envelope, which helps to keep hydrophobic molecules out. researchgate.net The specific structure of the heptose and its modifications can significantly influence bacterial virulence. For example, in Helicobacter pylori, the LPS core, which contains heptose, plays a critical role in the bacterium's virulence. nih.govnih.gov Deletion of enzymes in the heptose biosynthesis pathway can lead to a truncated LPS, affecting bacterial invasion, outer membrane integrity, and surface hydrophilicity. nih.gov

In C. jejuni, the modified heptose in the capsule is important for host colonization. nih.gov Studies using mutants unable to synthesize this heptose showed increased sensitivity to bile salts and serum, as well as impaired invasion of human intestinal epithelial cells. nih.gov The interactions between a pathogen like H. pylori and its host are a complex series of events that induce pathogenesis while allowing the bacterium to persist. nih.gov The bacterial surface components, including heptose-containing LPS, are central to this dynamic. nih.govnih.gov The ability of the host to recognize these bacterial structures is a key aspect of the innate immune response. nih.gov

Enzymatic Substrate and Modulator Activity

Interactions with Carbohydrate-Modifying Enzymes

D-glycero-α-D-gulo-heptopyranose and its isomers are synthesized and modified by a specific suite of enzymes. The biosynthesis of its precursor, GDP-d-glycero-α-d-manno-heptose, has been characterized in both Gram-positive and Gram-negative bacteria. nih.gov In Aneurinibacillus thermoaerophilus, four enzymes are required: GmhA (isomerase), GmhB (phosphokinase), GmhC (phosphatase), and GmhD (pyrophosphorylase). nih.gov

In Campylobacter jejuni, the conversion of the precursor GDP-d-glycero-α-d-manno-heptose into other heptose variants involves several key enzymes. nih.govnih.gov For the synthesis of GDP-d-glycero-β-L-gluco-heptose in C. jejuni NCTC 11168, a three-enzyme pathway is utilized:

Cj1427 : An oxidase that converts GDP-d-glycero-α-d-manno-heptose into an intermediate, GDP-d-glycero-4-keto-α-d-lyxo-heptose. nih.govuniprot.org

Cj1430 : An epimerase that catalyzes a double epimerization at C3 and C5 to form GDP-d-glycero-4-keto-β-L-xylo-heptose. nih.govnih.govuniprot.org

Cj1428 : A reductase that stereospecifically reduces the keto intermediate using NADPH to produce the final product, GDP-d-glycero-β-L-gluco-heptose. nih.govnih.govuniprot.org

The kinetic parameters for some of these enzymes have been determined, providing insight into the efficiency of this biosynthetic pathway.

Table 2: Kinetic Constants for C. jejuni Heptose-Modifying Enzymes

EnzymeSubstratekcat (s-1)Km (μM)kcat/Km (M-1s-1)
Cj1430GDP-d-glycero-4-keto-α-d-lyxo-heptose3.5 ± 0.2136 ± 1625700 ± 3400

Data from the characterization of enzymes involved in the biosynthesis of d-glycero-l-gluco-heptose in C. jejuni. nih.gov

Effects on Glucose Metabolism and Related Biochemical Pathways as Research Tools

The potential for heptoses to interact with and modulate primary metabolic pathways, such as glucose metabolism, has been a subject of research. Specifically, D-glycero-D-gulo-heptose was investigated as a potential inhibitor of D-glucose phosphorylation, a key step in glucose metabolism. nih.gov

In a study comparing its effects to the known inhibitor D-mannoheptulose, D-glycero-D-gulo-heptose was found to be a poor substrate for phosphorylation by low-Km hexokinase isoenzymes and liver glucokinase. nih.gov Crucially, it failed to inhibit glucose-induced insulin (B600854) release, a key function that would be expected from an effective inhibitor of glucose metabolism in pancreatic islets. nih.gov Another aldoheptose, D-mannoheptose, showed only slight and inconsistent effects on insulin output. nih.gov The research concluded that neither D-glycero-D-gulo-heptose nor D-mannoheptose are suitable substitutes for D-mannoheptulose as specific inhibitors for studying D-glucose phosphorylation and its subsequent metabolic and signaling roles. nih.gov This highlights its utility as a research tool, primarily as a negative control, to delineate the specific structural requirements for enzyme inhibition in the hexokinase family.

Advanced Methodologies for Analysis and Characterization of D Glycero Alpha D Gulo Heptopyranose

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry and conformational preferences of carbohydrates in solution. nih.gov By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the relative orientation of substituents on the pyranose ring can be determined.

For D-glycero-alpha-D-gulo-heptopyranose, the anomeric proton (H-1) is of particular diagnostic importance. In the α-anomer, the anomeric proton is in an axial orientation, which typically results in a smaller vicinal coupling constant (³J(H1,H2)) compared to the β-anomer where the proton is equatorial. unimo.it The chemical shift of the anomeric proton is also indicative of the anomeric configuration, with α-anomers generally resonating at a lower field than β-anomers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Heptopyranoses

NucleusPredicted Chemical Shift (ppm)Comments
Anomeric ¹H4.5 - 5.5α-anomers typically at lower field than β-anomers.
Ring ¹H3.2 - 4.5Complex overlapping region.
Anomeric ¹³C90 - 105Sensitive to anomeric configuration and ring size.
Ring ¹³C60 - 80C-6 and C-7 signals may be in a distinct region.

This table is based on general principles of carbohydrate NMR spectroscopy and data for analogous compounds.

Mass Spectrometry (MS) for Molecular Identification and Glycan Profiling

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and composition of carbohydrates. It is particularly valuable for the analysis of complex biological samples where heptoses may be part of larger glycoconjugates. nih.govasm.org

For GC-MS analysis, volatile derivatives of the monosaccharide must be prepared. A common method is the conversion of the sugar to its alditol acetate (B1210297) derivative. taylorfrancis.com This process involves the reduction of the aldehyde or ketone group to an alcohol, followed by acetylation of all hydroxyl groups. This derivatization eliminates the formation of multiple anomeric peaks in the chromatogram. glycopedia.eu

The resulting alditol acetate of D-glycero-D-gulo-heptose would then be separated by gas chromatography and detected by mass spectrometry. The fragmentation pattern in the mass spectrum provides structural information. While different heptose isomers will have the same molecular weight, their fragmentation patterns and GC retention times can be used for identification when compared to authentic standards. glycopedia.eu The mass spectrum is typically characterized by the loss of neutral fragments such as acetic acid and ketene (B1206846) from the molecular ion. glycopedia.eu

Table 2: Expected Key Fragments in the EI-MS of a Peracetylated Heptitol Acetate

m/zFragment Identity
43CH₃CO⁺ (base peak)
[M - 60]⁺Loss of acetic acid
[M - 102]⁺Loss of acetic anhydride

This table illustrates common fragmentation patterns for alditol acetates. glycopedia.eu

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of intact, non-volatile, and thermally labile glycoconjugates containing heptoses. nih.gov This method allows for the ionization of molecules directly from solution, often with minimal fragmentation. nih.gov ESI-MS is particularly useful for profiling complex mixtures of glycans and determining the composition of oligosaccharides released from glycoproteins or lipopolysaccharides. masonaco.orgresearchgate.net

In the context of this compound, ESI-MS would be employed to analyze its incorporation into larger biological structures. For instance, if this heptose is a component of a bacterial lipopolysaccharide, ESI-MS can be used to determine the mass of the intact lipid A-core oligosaccharide region, and tandem MS (MS/MS) can provide sequence and linkage information. asm.org The high mass accuracy of modern mass spectrometers allows for the confident identification of the monosaccharide composition of a glycan based on its exact mass. masonaco.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the purification and quantification of this compound from mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of monosaccharides. lcms.cz For the analysis of a polar compound like this compound, several HPLC modes can be employed.

One common approach is the use of an amino-bonded stationary phase with a mobile phase consisting of acetonitrile (B52724) and water. fortis-technologies.com In this normal-phase mode, retention is based on the interaction of the hydroxyl groups of the sugar with the amino groups on the stationary phase. The elution order is generally from smaller to larger sugars.

For enhanced sensitivity and specificity, the heptose can be derivatized with a UV-active or fluorescent tag prior to HPLC analysis. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov The resulting PMP-labeled sugar can be separated by reversed-phase HPLC and detected with high sensitivity. nih.gov The retention time of the derivatized this compound, when compared to a standard, allows for its quantification and purity assessment. lcms.czwaters.com

Table 3: General HPLC Conditions for Monosaccharide Analysis

ParameterCondition
Column Amino-bonded silica (B1680970) (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient (e.g., 80:20 to 60:40)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or Pulsed Amperometric Detection (PAD)
Temperature 30-40 °C

This table provides a representative set of starting conditions for the HPLC analysis of underivatized monosaccharides. fortis-technologies.com

Capillary Electrophoresis (CE) for Isomer Differentiation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of monosaccharides, offering high resolution capable of separating closely related isomers. uniprot.org For neutral, non-chromophoric sugars like this compound, direct detection is challenging. Therefore, pre-column derivatization is a common strategy to impart both an electrical charge and a detectable label onto the molecule. asm.org

The process typically involves the reductive amination of the sugar with a fluorescent tag that possesses an ionizable group. nih.gov This reaction attaches a single fluorophore molecule to each monosaccharide, ensuring uniform labeling. nih.gov The resulting charged derivatives can then be separated by capillary zone electrophoresis (CZE) based on their charge-to-size ratio, with detection achieved through highly sensitive laser-induced fluorescence (LIF). nih.gov

Crucially for isomer differentiation, the separation can be finely tuned by introducing borate (B1201080) ions into the background electrolyte. Borate forms charged complexes with molecules containing cis-diol groups. The stability and electrophoretic mobility of these borate-sugar complexes are highly dependent on the stereochemistry of the hydroxyl groups. Since different heptose isomers, including epimers and anomers (α and β forms), present unique arrangements of hydroxyl groups, they form distinct complexes with borate, enabling their high-resolution separation by CE. asm.orgwikipedia.org This makes CE an invaluable tool for distinguishing this compound from its other isomers.

Derivatization AgentAbbreviationKey Advantages
8-aminopyrene-1,3,6-trisulfonateAPTSProvides high charge for good electrophoretic mobility and a strong fluorescent signal for sensitive detection.
2-aminoacridoneAMACA widely used fluorescent tag for labeling carbohydrates for CE and HPLC analysis.
4-aminobenzonitrileABNAllows for separation by micellar electrokinetic chromatography (MEKC) with high resolving power. asm.org

High-Performance Anion-Exchange Chromatography for Sugar Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a cornerstone technique for the direct and sensitive analysis of carbohydrates, including this compound. uniprot.orgrcsb.org Unlike other methods, HPAE-PAD does not require prior derivatization of the sugar. nih.gov

The principle of HPAE is based on the weak acidic nature of carbohydrates, which have pKa values typically in the range of 12–13. nih.govnih.gov By using a high-pH mobile phase, usually containing sodium hydroxide, the hydroxyl groups of the sugar become ionized, forming oxyanions. nih.govnih.gov These negatively charged anions can then be separated on a strong anion-exchange stationary phase, such as specialized polymer-based columns (e.g., CarboPac series) that are stable at high pH. nih.govrcsb.org The separation is highly selective, capable of resolving complex mixtures of monosaccharides, including epimers. libretexts.org

Detection is achieved via Pulsed Amperometric Detection (PAD), a highly sensitive and specific method for electroactive compounds like carbohydrates. nih.gov In PAD, a repeating cycle of potential pulses is applied to a gold working electrode. This cycle involves a potential for oxidizing the carbohydrate, followed by potentials that clean and regenerate the electrode surface, ensuring a consistently high response. nih.gov This direct detection technique allows for the quantification of carbohydrates at picomole levels. nih.gov

ParameterTypical ConditionPurpose
Column Polymer-based strong anion-exchange (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)Provides high-resolution separation of carbohydrates at high pH. rcsb.org
Mobile Phase Sodium Hydroxide (NaOH) gradientCreates a high pH environment (>12) to ionize carbohydrate hydroxyl groups for anion-exchange retention. nih.govnih.gov
Eluent Additive Sodium Acetate (NaOAc)Used in gradients to elute more strongly retained, highly charged oligosaccharides. libretexts.org
Detection Pulsed Amperometric Detection (PAD)Enables direct, highly sensitive electrochemical detection of underivatized carbohydrates. nih.gov
Working Electrode Gold (Au)Provides the catalytic surface required for the oxidation of carbohydrates at the applied detection potential. nih.gov

X-ray Crystallography for Three-Dimensional Structural Insights (Heptose-protein complexes, enzyme structures)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of molecules, including heptose-protein complexes. nih.govmdpi.com This method provides unparalleled insight into how this compound (or its derivatives) is recognized and bound by biological macromolecules such as enzymes and antibodies. nih.govspringernature.com

The process begins with the crystallization of a protein in complex with its heptose ligand. youtube.com This can be achieved by co-crystallization, where the protein and ligand are mixed before crystallization, or by soaking a pre-grown protein crystal in a solution containing the ligand. mdpi.comspringernature.com The resulting crystal, which contains a highly ordered three-dimensional lattice of the heptose-protein complex, is then exposed to a focused beam of X-rays. nih.govlibretexts.org

The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The intensities of these spots are measured, and through a complex mathematical process known as a Fourier transform, an electron density map of the molecule is calculated. mdpi.com By fitting the known amino acid sequence of the protein and the chemical structure of the heptose into this map, a detailed atomic-resolution model is built. nih.gov

This final model reveals the exact conformation of this compound within the protein's binding site and elucidates the specific non-covalent interactions—such as hydrogen bonds, and van der Waals forces—that govern the recognition and binding. Such structural data is critical for understanding enzyme mechanisms and for the rational design of inhibitors. nih.govmdpi.com For example, the structures of enzymes involved in the biosynthesis of ADP-L-glycero-D-manno-heptose, a key component of bacterial lipopolysaccharide, have been solved, revealing how heptose precursors are processed. nih.govnih.gov

ProteinLigand/SubstratePDB IDResolution (Å)Organism
ADP-L-glycero-D-mannoheptose 6-epimerase (AGME)ADP-D-glycero-D-manno-heptose (substrate)1EQ22.00Escherichia coli
ADP-L-glycero-D-mannoheptose 6-epimerase (AGME) Y140F MutantADP-beta-D-mannose (substrate mimic)3L2W2.10Escherichia coli
D-glycero-beta-D-manno-heptose-1,7-bisphosphate 7-phosphatase (GmhB)- (Computed Model)AF-P46452-F1N/AHaemophilus influenzae
Bifunctional protein HldE (Kinase/Adenylyltransferase domain)D-glycero-beta-D-manno-heptose 7-phosphate (substrate)- (Modeled)N/AEscherichia coli

Computational Approaches in D Glycero Alpha D Gulo Heptopyranose Research

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure of D-glycero-alpha-D-gulo-heptopyranose. Methods like semi-empirical calculations (e.g., MNDO) and more rigorous ab initio approaches such as Natural Bond Orbital (NBO) analysis can determine optimized molecular geometries, bond lengths, and the distribution of electron density. nih.govresearchgate.net This information is fundamental to understanding the molecule's intrinsic properties and reactivity. By modeling the molecule and its complexes, researchers can predict how it will interact with other molecules, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The conformation of this compound is not governed by steric hindrance alone; stereoelectronic effects play a crucial role. nih.gov These effects involve interactions between electron orbitals, such as the stabilizing hyperconjugation that occurs when an electron-rich sigma (σ) bond orbital aligns with an empty sigma-star (σ*) antibonding orbital. nih.gov

In the case of this compound (a D,D-heptose), NBO calculations reveal a delicate balance between steric and stereoelectronic forces that dictates the orientation of its side chain. nih.gov For D,D-heptose, no single rotamer is able to simultaneously avoid unfavorable steric clashes and maximize stabilizing stereoelectronic interactions. nih.gov This results in the gt and gg conformations being approximately equal in calculated energy. nih.gov This contrasts with other sugars like KDO (3-deoxy-D-manno-oct-2-ulosonic acid), where stereoelectronic and steric effects work in concert to stabilize a single conformation that is optimal for binding to certain proteins, such as human intelectin-1 (hItln-1). nih.gov The conformation of D,D-heptose that could fit the hItln-1 binding site is energetically disfavored, highlighting how stereoelectronic effects can dictate protein-glycan recognition specificity. nih.gov

Table 1: Conformational Energetics of D,D-Heptose Side Chain
ConformerKey InteractionsCalculated Energy StateImplication for Protein Binding (hItln-1)
gtBalance of steric and stereoelectronic effects.Roughly equal in energy to the gg conformer. nih.govEnergetically disfavored for binding. nih.gov
ggExperiences a steric effect similar to a 1,3-diaxial interaction. nih.govRoughly equal in energy to the gt conformer. nih.govEnergetically disfavored for binding. nih.gov

QM calculations can shed light on the non-covalent forces governing the interaction of this compound with other molecules, including lipids. While direct QM studies on this compound and phospholipid interactions are specific, the principles can be inferred from computational studies on other complex carbohydrates. For instance, simulations of hyaluronan with dipalmitoylphosphatidylcholine (DPPC) show that the carbohydrate can absorb into the phospholipid component. mdpi.com Such studies are crucial for understanding the behavior of heptose-containing glycolipids in biological membranes or in lubricating fluids. mdpi.com The specificity of these interactions is also influenced by stereoelectronics, where subtle differences in the conformational preferences of sugars like D,D-heptose can be amplified through multivalent interactions, leading to selective binding at a biological surface. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational microscope for observing the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing the conformational landscape of this compound. youtube.com These simulations provide an atomistic understanding of structural dynamics and stability. nih.gov The methodology involves starting with initial coordinates, often from experimental data, assigning velocities based on temperature, and then iteratively calculating the forces between atoms and updating their positions over short time steps. youtube.com This allows for the calculation of properties like conformational entropies and interaction energies. nih.gov

The conformation of a carbohydrate in solution is significantly influenced by its interaction with solvent molecules, primarily water. Atomic-resolution explicit-solvent MD simulations are the standard for accurately capturing these effects. mdpi.com In these simulations, water molecules are not treated as a continuous medium but as individual entities that can form hydrogen bonds and have electrostatic and van der Waals interactions with the heptose. youtube.com A significant portion of the computational effort in MD simulations is dedicated to calculating these non-bonded interactions. youtube.com This approach allows researchers to observe how the solvent shell organizes around the heptose and how this dynamic interaction influences the population of different ring and side-chain conformations.

MD simulations are extensively used to study the dynamic interactions between carbohydrates and proteins. mdpi.comnih.gov These simulations can start from an experimentally determined structure of a complex or use docking methods to predict a binding pose. mdpi.combohrium.com Once the simulation begins, it can reveal the stability of the complex, the key amino acid residues involved in binding, and the conformational changes that either the oligosaccharide or the protein may undergo upon binding. nih.gov For a system involving this compound, MD simulations can quantify the loss of conformational entropy as the flexible sugar binds to a protein, providing insight into the thermodynamics of the interaction. nih.gov Such simulations can explain the molecular basis for binding specificity, for example, why a protein might bind weakly to this compound but strongly to a structurally related sugar. nih.gov

Table 2: Applications of MD Simulations in Carbohydrate Research
Application AreaKey Insights ProvidedExample from Literature (Analogous Systems)
Conformational EntropyCalculates the loss of entropy upon binding to a protein, indicating stability. nih.govD-glucose binding to pyranose dehydrogenase. nih.gov
Structural StabilityFollows root-mean-square fluctuations (RMSF) to identify stable and flexible regions of the protein-carbohydrate complex. nih.govPDH-GLC complexes. nih.gov
Interaction PatternsIdentifies specific hydrogen bonding and van der Waals interactions that drive binding. nih.govHyaluronan-protein complexes. mdpi.com
Solvent BehaviorModels the role of explicit water molecules in mediating or competing with interactions. mdpi.comAtomic-resolution simulations of hyaluronan in aqueous solution. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To study chemical reactions, such as those catalyzed by enzymes that synthesize or modify this compound, a purely classical MD approach is insufficient because it cannot model the breaking and forming of chemical bonds. youtube.com Hybrid QM/MM methods solve this by partitioning the system. A small, chemically active region (e.g., the heptose substrate and key enzymatic residues) is treated with computationally expensive quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is treated with more efficient classical molecular mechanics. nih.govmdpi.com

This approach allows for the calculation of reaction pathways and the determination of energy barriers for transition states. nih.gov For example, in studying an enzyme-catalyzed hydrolysis, a QM/MM simulation could compare different potential mechanisms, such as a "nucleophilic attack-first" versus a "proton attack-first" pathway, and identify the rate-determining step by calculating the energy barrier for each. nih.gov This provides a detailed mechanistic understanding that is invaluable for enzyme engineering and inhibitor design.

Chemical Synthesis and Derivatization Strategies for D Glycero Alpha D Gulo Heptopyranose and Analogues

Total Synthesis Approaches to D-Glycero-alpha-D-gulo-heptopyranose

The total synthesis of this compound can be achieved through various methodologies, primarily involving the extension of shorter carbohydrate chains or the use of existing monosaccharides as chiral templates.

Chain elongation reactions are a cornerstone in the synthesis of higher-order sugars from more readily available smaller monosaccharides. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and frequently utilized method for forming carbon-carbon double bonds with high stereoselectivity, making it well-suited for the extension of carbohydrate chains. nrochemistry.comwikipedia.orgnumberanalytics.com This reaction employs a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgorganic-chemistry.org The resulting alkene is typically formed with a high preference for the (E)-isomer. wikipedia.org

In the context of heptose synthesis, the HWE reaction can be used to add a one-carbon unit to a six-carbon sugar precursor. For instance, a protected hexose (B10828440) with a terminal aldehyde group can be reacted with a phosphonate ylide to generate a seven-carbon unsaturated intermediate. Subsequent dihydroxylation of the newly formed double bond can then lead to the desired heptose skeleton. The stereochemical outcome of the dihydroxylation can often be controlled by the reaction conditions and the existing stereocenters in the sugar backbone. While the HWE reaction is a general and reliable method for carbon chain elongation in organic synthesis, its application in the synthesis of this compound specifically involves the careful selection of starting materials and reaction conditions to achieve the desired stereochemistry at the new chiral centers. nrochemistry.comevitachem.com

A common and effective strategy for the synthesis of heptoses involves the use of readily available monosaccharides as starting materials. These precursors provide a chiral pool from which the target heptose can be constructed with the correct stereochemistry.

Synthesis from D-glucose: A documented method for the synthesis of D-glycero-D-gulo-heptose starts from D-glucose. cdnsciencepub.com This process involves the condensation of D-glucose with nitromethane, which results in the formation of two heptitol isomers: 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol. cdnsciencepub.com These nitroheptitols can be separated, and the gulo-isomer is then converted to the target D-glycero-D-gulo-heptose through a Nef reaction. cdnsciencepub.com The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound, in this case, yielding the desired heptose.

Synthesis from D-galactose: While less specifically detailed for the gulo-isomer in the provided context, the synthesis of various heptoses from D-galactose is a common strategy in carbohydrate chemistry. nih.govnih.gov This typically involves the extension of the carbon chain at the C1 position, followed by modifications to establish the correct stereochemistry at the newly formed chiral centers.

Synthesis from Mannurono-2,6-lactone: The synthesis of related heptoses, such as D-glycero-D-manno-heptose derivatives, has been achieved using D-mannurono-2,6-lactone. rsc.org This approach highlights the elongation of the carbon chain at the C6 position of the mannose precursor. rsc.orgnii.ac.jp The lactone structure provides a reactive site for the introduction of the seventh carbon atom, and the stereochemistry of the subsequent reduction step can be controlled to establish the desired configuration at C6. rsc.org While this specific precursor leads to the manno-configuration, the principle of using lactone intermediates for chain elongation is a valuable strategy in heptose synthesis.

Synthesis of Phosphorylated Heptose Derivatives

Phosphorylated heptoses are key intermediates in bacterial lipopolysaccharide (LPS) biosynthesis and are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system. Their synthesis is therefore of significant interest for immunological studies and as potential antibacterial targets.

The chemical synthesis of heptose phosphates, such as D-glycero-D-manno-heptopyranose 7-phosphate, has been successfully accomplished. A short and efficient synthesis of this compound has been reported starting from benzyl (B1604629) 5,6-dideoxy-2,3-O-isopropylidene-alpha-D-lyxo-(Z)-hept-5-enofuranoside. wikipedia.org The key steps in this synthesis involve a phosphitylation of the primary hydroxyl group at C7, followed by an in situ oxidation to afford the corresponding 7-O-phosphotriester. Subsequent osmylation of the double bond proceeds with good diastereoselectivity to yield the desired D-glycero-D-manno configuration. wikipedia.org Finally, deprotection of the protecting groups furnishes the target D-glycero-D-manno-heptopyranose 7-phosphate. wikipedia.org This synthetic route provides access to a crucial substrate for bacterial heptose 7-phosphate kinases.

Nucleotide-activated heptoses, such as GDP-heptose and ADP-heptose, are the glycosyl donors for the incorporation of heptose units into the LPS core.

GDP-Heptose: The synthesis of GDP-D-glycero-α-D-manno-heptose has been achieved through both chemical and chemo-enzymatic methods. A convenient chemical synthesis starts from 2,3,4,6,7-penta-O-acetyl-D-glycero-D-manno-heptopyranose. nih.gov The key steps include a selective phosphitylation at the anomeric position, followed by oxidation and coupling with GMP-morpholidate to form the GDP-heptose derivative. nih.gov Chemo-enzymatic synthesis has also been demonstrated, utilizing enzymes from the biosynthetic pathway. For instance, GDP-d-glycero-α-d-manno-heptose can be synthesized on a preparative scale by combining the catalytic activities of several enzymes, including Cj1423, Cj1424, Cj1425, GmhB, and TktA, in a single reaction vessel. nih.gov

ADP-Heptose: The biosynthesis of ADP-L-glycero-β-D-manno-heptose (ADP-heptose) is a multi-step enzymatic process starting from sedoheptulose (B1238255) 7-phosphate. rsc.orgmdpi.com The pathway involves the sequential action of several enzymes, including GmhA, HldE, and GmhB, to produce ADP-D-glycero-β-D-manno-heptose, which is then epimerized to the L-glycero-D-manno isomer by HldD. rsc.orgmdpi.com Chemo-enzymatic synthesis of ADP-D-glycero-β-D-manno-heptose has also been reported, combining the chemical synthesis of D,D-heptose-7-phosphate with a one-pot, three-enzyme reaction involving HldE and GmhB. nih.gov

Chemo-Enzymatic Synthesis and Biocatalysis for Heptose Production

Chemo-enzymatic synthesis and biocatalysis offer powerful and sustainable alternatives to purely chemical methods for the production of complex carbohydrates like heptoses. These approaches leverage the high regio- and stereoselectivity of enzymes to perform specific transformations that can be challenging to achieve through traditional organic chemistry.

The enzymatic synthesis of various rare sugars, including C3 epimers of common monosaccharides, is an area of active research. nih.gov For instance, engineered enzymes, such as glycoside-3-oxidases, have been developed to selectively oxidize specific hydroxyl groups in protected sugars. nih.gov The resulting keto-sugar can then be stereoselectively reduced to afford the desired rare sugar epimer. nih.gov This strategy has been successfully applied to the synthesis of D-allose from D-glucose. nih.gov

In the context of heptose biosynthesis, a number of enzymes from various microorganisms have been identified and characterized, providing a toolbox for the in vitro production of different heptose isomers and their nucleotide-activated forms. researchgate.net For example, the biosynthetic pathway for D-glycero-L-gluco-heptose (B1343197) in Campylobacter jejuni has been elucidated, involving the enzymes Cj1427, Cj1430, and Cj1428, which act on GDP-d-glycero-α-d-manno-heptose. nih.gov By combining different enzymes from various heptose biosynthetic pathways, it is possible to create novel GDP-activated heptoses that are not found in nature. researchgate.net This biocatalytic approach holds significant promise for the efficient and scalable production of a diverse range of heptose compounds for biological and medicinal research.

Synthesis of Modified Heptose Analogues for Research Applications (e.g., deoxy, anhydro, carba derivatives)

The chemical synthesis of modified analogues of D-glycero-α-D-gulo-heptopyranose is a critical area of research, providing essential tools to probe biological systems, understand enzyme mechanisms, and develop potential therapeutic agents. These modifications, including the removal of hydroxyl groups (deoxy derivatives), the formation of internal ether linkages (anhydro derivatives), and the replacement of the ring oxygen with a methylene (B1212753) group (carba derivatives), alter the chemical and physical properties of the parent heptose, making them valuable molecular probes.

Deoxy Derivatives

The synthesis of deoxyheptoses is of significant interest as these compounds can act as inhibitors or probes for enzymes involved in heptose metabolism. A notable synthesis of D-glycero-D-gulo-heptose itself also provides a pathway to deoxy analogues. One established method begins with the readily available D-glucose, which is condensed with nitromethane. cdnsciencepub.com This reaction yields a mixture of 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol. cdnsciencepub.com These nitroheptitols can then be separated, and the gulo-configured isomer is converted to D-glycero-D-gulo-heptose via the Nef reaction. cdnsciencepub.com

A variation of this route allows for the synthesis of a 2-deoxy heptose. The acetylated 1-deoxy-1-nitro-D-glycero-(D-ido- and D-gulo-)-heptitols can be converted into 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol. cdnsciencepub.com Subsequent reduction and another Nef reaction afford 2-deoxy-D-gluco-heptose. cdnsciencepub.com While the configuration is gluco- rather than gulo- at this position, this methodology highlights a viable strategy for accessing 2-deoxyheptoses.

General strategies for synthesizing deoxy sugars often involve the reductive cleavage of a protected halohydrin or the reduction of a thionocarbonate derivative. These approaches provide flexibility in targeting specific hydroxyl groups for removal, enabling the synthesis of a diverse range of deoxyheptose analogues for biological evaluation.

Synthesis of Deoxy Heptose Analogues
AnalogueStarting MaterialKey Reaction StepsResearch Application
D-glycero-D-gulo-heptoseD-glucoseNitromethane condensation, Nef reactionPrecursor for further modifications
2-deoxy-D-gluco-heptoseAcetylated 1-deoxy-1-nitro-D-glycero-(D-ido/gulo)-heptitolsFormation of a nitro-hept-1-enitol, reduction, Nef reactionProbing enzyme-substrate interactions

Anhydro Derivatives

Anhydro sugars, which contain an additional intramolecular ether linkage, are conformationally constrained analogues of their parent sugars. This rigidity makes them excellent tools for studying the conformational requirements of enzyme active sites and carbohydrate-binding proteins. The formation of 1,6- and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranoses has been observed to occur directly from D-glycero-D-gulo-heptose when treated with an acid. acs.org This acid-catalyzed cyclization represents a straightforward method to access these bicyclic structures.

More general synthetic strategies for anhydro sugars often involve the intramolecular displacement of a good leaving group, such as a tosylate or mesylate, by a free hydroxyl group within the same molecule. The regioselectivity of this cyclization is dependent on the stereochemistry of the starting sugar and the reaction conditions employed. For instance, microwave-assisted heating has been utilized for the selective synthesis of 1,6-anhydro-β-D-mannopyranose and -mannofuranose, a technique that could potentially be adapted for gulo-configured heptoses. researchgate.net The synthesis of 1,5-anhydro-D-glycero-D-gluco-heptitol derivatives has also been achieved through glycal formation and reductive desulfurization, providing another route to anhydro heptitol structures. researchgate.net

Synthesis of Anhydro Heptose Analogues
AnalogueStarting MaterialKey Reaction StepsResearch Application
1,6-Anhydro-D-glycero-β-D-gulo-heptopyranoseD-glycero-D-gulo-heptoseAcid-catalyzed intramolecular cyclizationConformationally restricted molecular probes
1,7-Anhydro-D-glycero-β-D-gulo-heptopyranoseD-glycero-D-gulo-heptoseAcid-catalyzed intramolecular cyclizationStudying conformational requirements of enzymes

Carba Derivatives

Carba sugars, or pseudosugars, are analogues in which the endocyclic oxygen atom is replaced by a methylene group. This substitution renders them resistant to enzymatic hydrolysis by glycosidases, making them potent enzyme inhibitors and valuable tools for biochemical studies. The stereoselective synthesis of 5a-carba-6-deoxy-α-DL-gulo-heptopyranose has been successfully accomplished starting from cyclohexa-1,4-diene. metu.edu.trresearchgate.net

The synthetic route involves several key transformations, including the addition of dichloroketene, reductive elimination, and a Baeyer-Villiger oxidation to form a bicyclic lactone. metu.edu.trresearchgate.net This lactone is then reduced and acetylated. The introduction of further hydroxyl functionalities is achieved through a singlet oxygen ene-reaction, followed by reduction and acetylation. Finally, either direct cis-hydroxylation with osmium tetroxide or epoxidation followed by ring-opening yields the desired carba-gulo-heptopyranose derivative. metu.edu.trresearchgate.net Interestingly, the synthesized gulo-heptopyranose was found to increase the activity of α-amylase. metu.edu.trresearchgate.net

The synthesis of carba-analogues of other sugars, such as sedoheptulose 7-phosphate, has also been reported, highlighting the broad applicability of these synthetic strategies in creating metabolically stable sugar mimetics. nih.gov

Synthesis of Carba Heptose Analogues
AnalogueStarting MaterialKey Reaction StepsResearch Application
5a-carba-6-deoxy-α-DL-gulo-heptopyranoseCyclohexa-1,4-dieneDichloroketene addition, Baeyer-Villiger oxidation, singlet oxygen ene-reaction, dihydroxylationEnzyme activity modulation, biochemical probes

Emerging Research Frontiers and Potential Academic Applications

Elucidation of Novel Biological Roles and Pathways of Heptoses

Heptoses are integral components of the cell walls of Gram-negative bacteria and are also found in some Gram-positive bacteria and plants. cas.cnresearchgate.netnih.gov Research into their biological significance has unveiled crucial roles in bacterial physiology, pathogenesis, and the host immune response.

Heptoses, particularly in the form of L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, are fundamental building blocks of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria, including Escherichia coli and Salmonella species. researchgate.netwikipedia.orgbohrium.comnih.gov This inner core is critical for the structural integrity of the bacterial outer membrane. nih.gov The biosynthesis of these heptoses is a conserved process, highlighting their essentiality for bacterial survival. wikipedia.org

A pivotal discovery has been the identification of heptose metabolites as novel Pathogen-Associated Molecular Patterns (PAMPs). mdpi.comnih.gov Specifically, ADP-L-glycero-β-D-manno-heptose, an intermediate in the LPS biosynthetic pathway, is recognized by the host's innate immune system. mdpi.com This recognition triggers an inflammatory response, serving as a danger signal for the presence of invading bacteria. nih.govnih.gov This finding has broadened our understanding of host-pathogen interactions beyond the well-established role of Lipid A as the primary endotoxic component of LPS. wikipedia.orgnih.gov

The biosynthetic pathways of heptoses are a major focus of research. The pathway to ADP-L-glycero-β-D-manno-heptose in E. coli starts from the pentose (B10789219) phosphate (B84403) pathway intermediate sedoheptulose-7-phosphate and involves a series of enzymatic steps. cas.cnmdpi.comresearchgate.net

Key Enzymes in ADP-L-glycero-β-D-manno-heptose Biosynthesis in E. coli

Enzyme Function
GmhA Sedoheptulose-7-phosphate isomerase
HldE Bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase
GmhB D,D-heptose 1,7-bisphosphate phosphatase
HldD ADP-D-β-D-heptose epimerase

Data derived from multiple sources. cas.cnasm.orgnih.gov

Furthermore, studies on bacteria like Campylobacter jejuni have revealed a remarkable diversity in heptose structures within their capsular polysaccharides, with many variations originating from the precursor GDP-D-glycero-α-D-manno-heptose. acs.orgnih.gov Research on D-glycero-D-gulo-heptose, specifically, has shown that unlike the ketoheptose D-mannoheptulose, it does not significantly inhibit D-glucose phosphorylation or metabolism in rat pancreatic islets, indicating distinct biological activities among different heptose isomers. nih.gov

Development of Glycan-Based Probes for Biological Research

The discovery of heptose metabolites as PAMPs has paved the way for the development of novel glycan-based probes to investigate the intricacies of the innate immune system. mdpi.comnih.gov Since these molecules are specifically recognized by cytosolic pattern recognition receptors, they can be used as molecular tools to study the activation of inflammatory signaling pathways, such as the NF-κB pathway. wikipedia.orgmdpi.com

Synthetically produced heptose derivatives, including isotopically labeled versions, can serve as probes to:

Identify and characterize novel host cell receptors that bind to bacterial glycans.

Trace the trafficking of bacterial molecules within host cells during infection. nih.gov

Screen for inhibitors of the heptose-mediated inflammatory response.

Moreover, the principles of chemoenzymatic synthesis are being applied to create libraries of diverse glycan structures. nih.govnih.gov These libraries can be used to fabricate glycan microarrays. Such microarrays, featuring a wide range of glycans including various heptoses, are powerful tools for high-throughput screening of glycan-binding proteins, antibodies, and even whole pathogens, thereby elucidating the specificities of these interactions. nih.gov The ability to synthesize complex N-glycans with specific modifications allows for the creation of sophisticated probes to dissect the roles of individual sugar moieties in biological recognition events. nih.govnih.gov

Rational Design of Carbohydrate-Mimicking Structures for Glycomimetics

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates. The detailed understanding of the biosynthesis and biological roles of heptoses provides a solid foundation for the rational design of glycomimetics with therapeutic potential.

A primary target for such design is the heptose biosynthetic pathway, which is essential for many Gram-negative bacteria but absent in humans. nih.gov This makes the enzymes in this pathway attractive targets for the development of novel antibiotics. mdpi.comresearchgate.net By designing molecules that mimic the substrates or intermediates of enzymes like GmhA or HldE, researchers can create potent and specific inhibitors that block the production of LPS, leading to bacterial death or increased susceptibility to other antibiotics and host immune defenses. cas.cnasm.orgnih.gov

The design of these glycomimetics relies on:

Structural Biology: Determining the three-dimensional structures of the biosynthetic enzymes to understand their active sites.

Computational Modeling: Simulating the interaction between the enzyme and its natural substrate to inform the design of non-metabolizable mimics.

Chemical Synthesis: Creating the designed molecules with high precision.

Furthermore, glycomimetics can be designed to modulate the immune response. For example, molecules that antagonize the binding of heptose PAMPs to their host receptors could be developed as anti-inflammatory agents to treat diseases characterized by excessive inflammation driven by bacterial infections.

Applications in Glycoengineering and Synthetic Glycobiology

Glycoengineering and synthetic glycobiology aim to understand and manipulate carbohydrate structures to create novel functions. The enzymes of the heptose biosynthetic pathways are valuable tools for these fields. cas.cnacs.org By harnessing the power of glycosyltransferases, isomerases, and epimerases from bacteria, scientists can produce complex and unusual glycans that are difficult to synthesize through purely chemical methods. nih.govnih.gov

Recent advancements in the chemoenzymatic synthesis of glycans allow for the controlled, stepwise construction of complex oligosaccharides. nih.govnih.govfrontiersin.org This approach combines the flexibility of chemical synthesis for creating a core structure with the high specificity of enzymatic reactions for subsequent elaborations. nih.gov For example, research has demonstrated the ability to generate novel derivatives of the antifungal and antitumor compound septacidin (B1681074) by modifying the heptose moiety, showcasing the potential of glycoengineering to create new bioactive molecules. cas.cn

The enzymatic synthesis of various nucleotide-activated sugars, such as GDP-D-glycero-β-L-gluco-heptose, from simpler precursors has been successfully demonstrated in vitro. nih.gov This opens up the possibility of producing a wide array of heptose-containing glycans for research and biotechnological applications. These engineered glycans can be used to modify proteins and lipids, potentially enhancing their stability, altering their immunogenicity, or introducing new functionalities. The development of automated platforms for glycan synthesis further accelerates the production of diverse glycan libraries for biological screening and functional studies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing D-Glycero-alpha-D-gulo-heptopyranose derivatives?

  • Methodological Answer : Regioselective synthesis of derivatives, such as O-acyl or glycosylated forms, often employs ortho esters to control stereochemistry. For example, ortho esters enable selective acylation at specific hydroxyl groups while preserving the heptopyranose backbone . Analytical techniques like NMR and mass spectrometry are critical for confirming regioselectivity and structural integrity. Comparative studies with analogous heptoses (e.g., D-glycero-D-galacto-heptose) can validate synthetic pathways .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography and circular dichroism (CD) spectroscopy are standard for resolving stereochemistry. For instance, X-ray structures of similar compounds (e.g., methyl glycosides) reveal chair conformations and axial/equatorial hydroxyl orientations . Computational modeling (e.g., DFT calculations) can supplement experimental data to predict anomeric stability and ring puckering .

Q. What experimental strategies are effective for analyzing glycosidic linkages in this compound oligomers?

  • Methodological Answer : Enzymatic hydrolysis (e.g., using α-glucosidases or amylases) paired with HPLC-MS can identify linkage positions. For example, specific glycosidases cleave α-1,4 or α-1,6 linkages, enabling mapping of oligomer sequences . Competitive inhibition assays with non-hydrolyzable analogs (e.g., thioglycosides) further validate linkage specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

  • Methodological Answer : Discrepancies in metabolic flux may arise from isoform-specific enzyme interactions. Isotopic labeling (e.g., ¹³C-glucose tracing) combined with kinetic modeling can distinguish between competing pathways. For instance, time-resolved NMR or LC-MS/MS data can quantify intermediate turnover rates and identify rate-limiting steps . Cross-validation with knockout cell lines or enzyme inhibitors (e.g., allosteric modulators) isolates individual pathway contributions .

Q. What advanced techniques are suitable for studying the role of this compound in bacterial glycocalyx formation?

  • Methodological Answer : Atomic force microscopy (AFM) and cryo-electron tomography (cryo-ET) visualize glycocalyx architecture at nanoscale resolution. Comparative studies with heptose-deficient mutants (e.g., via CRISPR-Cas9) can link structural changes to biofilm adhesion or antibiotic resistance . Surface plasmon resonance (SPR) assays quantify binding affinities between heptose-containing polysaccharides and host receptors .

Q. How do researchers design comparative studies between this compound and its epimers (e.g., D-glycero-D-altro-heptose)?

  • Methodological Answer : Epimer comparison requires enantioselective synthesis and functional assays. For example, enzymatic epimerization (e.g., using aldose-ketose isomerases) generates stereoisomers, while differential scanning calorimetry (DSC) evaluates their thermodynamic stability . Biological activity comparisons (e.g., immunogenicity in murine models) can reveal structure-function relationships .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for interpreting heterogeneous data in heptose-related studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies latent variables in datasets with high dimensionality (e.g., metabolomics or glycomics). Bootstrapping or Monte Carlo simulations assess robustness in small-sample studies . Contradictory results (e.g., conflicting enzyme kinetics) should be tested for batch effects or instrument calibration errors .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

  • Methodological Answer : Standardize reaction conditions (e.g., solvent purity, temperature gradients) and document deviations in supplementary materials. Collaborative inter-laboratory validation (e.g., via the FDA’s GSRS database) ensures methodological transparency . Batch-to-batch variability can be minimized using automated synthesis platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.